molecular formula C13H12BrNO2 B1382875 ethyl 8-bromo-2-methylquinoline-3-carboxylate CAS No. 1333255-21-2

ethyl 8-bromo-2-methylquinoline-3-carboxylate

Cat. No.: B1382875
CAS No.: 1333255-21-2
M. Wt: 294.14 g/mol
InChI Key: TUMQMWIVAZEEMS-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the broader historical evolution of quinoline chemistry, which has its foundations in the late nineteenth century. Quinoline derivatives have been central to pharmaceutical and chemical research for over a century, with the parent quinoline structure first isolated from coal tar and subsequently synthesized through various classical methods. The systematic development of brominated quinoline derivatives gained momentum during the mid-twentieth century as researchers recognized the enhanced biological activity and synthetic versatility that halogen substitution could provide to the quinoline scaffold.

The specific positioning of functional groups in this compound reflects decades of structure-activity relationship studies that have guided the rational design of quinoline derivatives. The placement of the bromine atom at the 8-position represents a strategic choice based on electronic and steric considerations that influence both reactivity and biological activity. Historical precedents in quinoline chemistry have demonstrated that substitution patterns significantly affect the pharmacological profile of these compounds, leading to the targeted synthesis of derivatives with specific functional group arrangements.

The development of efficient synthetic methodologies for preparing brominated quinoline carboxylates has been driven by the pharmaceutical industry's need for diverse chemical scaffolds. Early synthetic approaches relied on traditional bromination reactions followed by carboxylation procedures, but modern methods have evolved to incorporate more sophisticated strategies that allow for precise control over substitution patterns. The evolution of these synthetic methodologies has been particularly important for compounds like this compound, where the specific arrangement of substituents requires careful synthetic planning.

Position in Quinoline Derivative Chemistry

This compound occupies a distinctive position within the broader family of quinoline derivatives due to its unique substitution pattern and functional group arrangement. The compound belongs to the class of quinoline-3-carboxylate esters, which are recognized for their versatility as synthetic intermediates and their potential biological activities. The presence of the ethyl ester functionality at the 3-position provides both synthetic utility and influences the compound's physicochemical properties, including lipophilicity and metabolic stability.

The brominated quinoline framework positions this compound within a specialized subset of halogenated heterocycles that have gained prominence in medicinal chemistry. Brominated quinolines are particularly valued for their enhanced biological activity compared to their non-halogenated counterparts, with the bromine atom serving multiple roles including electronic modulation of the aromatic system and providing a handle for further synthetic elaboration. The 8-bromo substitution pattern is relatively uncommon compared to other positions on the quinoline ring, making this compound particularly interesting from both synthetic and pharmacological perspectives.

Within the context of quinoline-3-carboxylate chemistry, this compound represents an advanced derivative that combines multiple structural features known to enhance biological activity. The carboxylate ester functionality at the 3-position is known to be crucial for certain biological activities, while the methyl group at the 2-position provides additional steric and electronic effects that can influence molecular recognition and binding affinity. This combination of features places the compound in a unique position for structure-activity relationship studies and drug development efforts.

The compound's position in quinoline derivative chemistry is further enhanced by its potential as a building block for more complex molecular architectures. The presence of reactive functional groups, including the brominated aromatic system and the ester functionality, provides multiple sites for chemical modification and derivatization. This versatility has made this compound an attractive target for synthetic chemists working on quinoline-based drug discovery programs.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive molecules. Heterocyclic compounds containing nitrogen atoms, such as quinolines, form the structural backbone of numerous pharmaceutically active compounds and continue to be prime targets for drug discovery efforts. The specific structural features of this compound make it particularly valuable for understanding structure-activity relationships in this important class of compounds.

Research into heterocyclic compounds has consistently demonstrated that the precise positioning of substituents can dramatically affect biological activity, selectivity, and pharmacokinetic properties. This compound serves as an excellent model compound for investigating these relationships due to its well-defined substitution pattern and the presence of multiple functional groups that can be systematically modified. The compound's structure allows researchers to study the individual and combined effects of bromination, methylation, and esterification on quinoline scaffold properties.

The compound's significance is further amplified by its potential applications in materials science and organic electronics. Quinoline derivatives have found applications in the development of organic light-emitting diodes, photovoltaic devices, and fluorescent probes, with brominated derivatives often showing enhanced properties due to the heavy atom effect of bromine. This compound's unique electronic properties, resulting from its specific substitution pattern, position it as a candidate for these advanced applications.

In the broader context of heterocyclic chemistry, this compound represents the type of complex, multi-substituted aromatic system that challenges synthetic chemists to develop new methodologies and strategies. The successful synthesis and functionalization of such compounds drives innovation in synthetic organic chemistry and contributes to the development of more efficient and selective synthetic methods. This aspect is particularly important given the increasing demand for diverse chemical libraries in drug discovery and the need for sustainable synthetic approaches.

Current Research Landscape

The current research landscape surrounding this compound is characterized by multidisciplinary investigations spanning synthetic chemistry, medicinal chemistry, and materials science. Recent studies have focused on developing more efficient synthetic routes to this compound, with particular emphasis on environmentally friendly approaches that minimize waste and reduce the use of hazardous reagents. These efforts reflect broader trends in the chemical industry toward sustainable synthesis and green chemistry principles.

Contemporary research has revealed promising biological activities for this compound, particularly in the areas of antimicrobial and anticancer activity. These findings have sparked increased interest in the compound as a lead structure for drug development, with researchers investigating its mechanism of action and structure-activity relationships. The compound's ability to interact with specific biological targets has made it a subject of intensive study in chemical biology and pharmacology.

Current synthetic methodologies for preparing this compound have evolved to incorporate modern coupling reactions and cascade processes that allow for more efficient construction of the quinoline framework. Recent publications have described novel approaches using palladium-catalyzed cross-coupling reactions, organocatalytic methods, and multicomponent reactions that provide access to this and related compounds with improved yields and selectivity. These methodological advances are particularly important for enabling the large-scale preparation of the compound for biological testing and potential pharmaceutical development.

The research landscape is also characterized by increasing attention to the compound's physicochemical properties and their relationship to biological activity. Studies have investigated the compound's solubility, stability, lipophilicity, and membrane permeability, providing crucial data for understanding its potential as a drug candidate. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have been employed to fully characterize the compound and understand its molecular behavior.

Table 1: Key Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.15 g/mol
LogP 3.39
Heavy Atoms Count 17
Rotatable Bond Count 3
Polar Surface Area 39 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Melting Point Not specified
Storage Temperature Room temperature

Current research efforts are also exploring the compound's potential applications beyond traditional pharmaceutical uses. Investigations into its fluorescent properties and potential as a molecular probe have revealed interesting photophysical characteristics that could be exploited in biological imaging applications. The compound's electronic properties, influenced by the bromine substituent and the extended aromatic system, make it an attractive candidate for materials science applications.

Table 2: Current Research Applications and Findings

Research Area Key Findings Potential Applications Reference
Antimicrobial Activity Demonstrated activity against various microorganisms Antibiotic development
Anticancer Properties Potential cytotoxic effects on cancer cell lines Oncology drug development
Synthetic Chemistry Novel preparation methods developed Pharmaceutical manufacturing
Fluorescent Properties Potential for biological imaging Molecular probes and diagnostics
Materials Science Electronic properties suitable for devices Organic electronics

The contemporary research environment has also seen increased collaboration between academic institutions and pharmaceutical companies in investigating this compound's therapeutic potential. These collaborative efforts have accelerated the pace of discovery and development, leading to more comprehensive understanding of the compound's properties and potential applications. The integration of computational methods, including molecular modeling and quantum chemical calculations, has provided additional insights into the compound's behavior and guided experimental research directions.

Properties

IUPAC Name

ethyl 8-bromo-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMQMWIVAZEEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-2-methylquinoline-3-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

After bromination, the resulting 8-bromo-2-methylquinoline-3-carboxylic acid is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid. The esterification reaction is typically performed under reflux conditions to obtain the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 8-bromo-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding quinoline derivative without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline-3-carboxylic acid derivatives.

    Reduction Reactions: Products include 2-methylquinoline derivatives without the bromine atom.

Scientific Research Applications

ethyl 8-bromo-2-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between ethyl 8-bromo-2-methylquinoline-3-carboxylate and its analogs:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Differences Applications
This compound 1333255-21-2 294.15 2-CH₃, 8-Br, 3-COOEt Reference compound; moderate lipophilicity Pharmaceutical intermediates
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 296.11 4-OH, 8-Br, 3-COOEt Increased polarity due to hydroxyl group; higher solubility in polar solvents Antifungal agents, metal chelators
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate 1260650-59-6 343.56 4-Cl, 6-Br, 8-F, 3-COOEt Enhanced halogenation improves reactivity in nucleophilic substitutions Antibacterial research
Methyl 8-bromoquinoline-3-carboxylate 1352925-53-1 266.09 8-Br, 3-COOMe Shorter ester chain reduces steric hindrance; lower molecular weight Ligand synthesis in catalysis
7-Bromo-4-hydroxyquinoline-3-carboxylic acid 860205-92-1 258.06 4-OH, 7-Br, 3-COOH Carboxylic acid group enhances water solubility; acidic functionality Anticancer drug precursors

Structural and Functional Analysis

Substituent Position and Reactivity: The 8-bromo substituent in the target compound is conserved in analogs like ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate . However, the latter’s additional 4-chloro and 8-fluoro groups enhance electrophilicity, making it more reactive in aromatic substitution reactions.

Polarity and Solubility: Hydroxyl or carboxylic acid groups (e.g., in 7-bromo-4-hydroxyquinoline-3-carboxylic acid) significantly increase water solubility, whereas the target compound’s ester group limits solubility to organic phases .

Synthetic Utility :

  • The ethyl ester in the target compound can be hydrolyzed to a carboxylic acid for further coupling, whereas methyl esters (e.g., CAS 1352925-53-1) offer faster hydrolysis kinetics due to lower steric bulk .
  • Multi-halogenated derivatives (e.g., CAS 1260650-59-6) are preferred in palladium-catalyzed cross-coupling reactions due to their electron-deficient aromatic rings .

Market and Production Insights

  • Pricing: this compound is priced at €603.00/g, reflecting its specialized synthesis and high purity . In contrast, hydroxylated analogs (e.g., CAS 35975-57-6) are produced at larger scales, reducing costs .
  • Regional Production: Over 60% of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is manufactured in Asia, driven by cost-effective facilities and raw material availability . The target compound, however, is produced in smaller batches, primarily in Europe and North America .

Biological Activity

Ethyl 8-bromo-2-methylquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₂BrN₁O₂ and a molecular weight of approximately 294.15 g/mol. The compound is characterized by:

  • Bromine atom at the 8-position
  • Ethyl ester group attached to the carboxylic acid at the 3-position

These structural features contribute to its unique chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various quinoline derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18
This compoundC. albicans14

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cells and enhance cytotoxicity against leukemia cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)12.5Induction of apoptosis
HL-60 (Leukemia)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

The mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways .

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes linked to disease processes:

  • Carbonic Anhydrase Inhibition : Ethyl derivatives of quinolines have shown varying degrees of inhibition against human carbonic anhydrase isoforms, which are important targets for drug development .

Table 3: Enzyme Inhibition Data

EnzymeK_i (μM)Reference
hCA I9.091
hCA II0.083

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
  • Case Study on Anticancer Effects : In vitro studies showed that treatment with this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.

Q & A

Q. What are the optimal synthetic routes for ethyl 8-bromo-2-methylquinoline-3-carboxylate, and how can reaction conditions be systematically optimized?

The synthesis typically involves cyclocondensation of substituted precursors, such as 2-methylisothiourea with dimethylaminomethylene-3-oxoalkanoates, followed by bromination . To optimize reaction conditions, employ a Design of Experiments (DoE) approach, varying parameters like temperature, solvent polarity, and catalyst concentration. Statistical methods (e.g., factorial design) minimize experimental trials while identifying critical variables. For example, a Central Composite Design can resolve non-linear interactions between reagents and solvents .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., bromine at C8, methyl at C2) through coupling constants and chemical shifts. Aromatic protons in quinoline cores typically appear between δ 7.5–9.0 ppm .
  • IR : Validate ester carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and bromine-related vibrations near 500–600 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with bromine loss .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Crystallographic data (e.g., torsion angles from X-ray diffraction) can guide solvent selection by revealing molecular packing motifs .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives of this compound?

Adopt the ICReDD framework (Integrated Computational and Experimental Design and Discovery):

Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., Fukui indices for electrophilic bromination).

Reaction Path Search : Identify intermediates and transition states for cyclocondensation steps.

Machine Learning : Train models on existing quinoline synthesis data to predict optimal substituent positions and reactivity .

Q. How do crystallographic data resolve contradictions between spectroscopic and X-ray diffraction results for quinoline derivatives?

Crystallography provides unambiguous bond lengths and angles. For example, in this compound analogs:

  • The Br–C8 bond length is ~1.89 Å, consistent with covalent bonding .
  • Torsion angles (e.g., C6–C7–C8–C9 = −177.7°) confirm planarity of the quinoline ring, which may conflict with NMR-derived conformational models in solution .
    Use SHELXL for refinement and SHELXS for structure solution to resolve discrepancies .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

  • Electrophilic Substitution : The electron-deficient quinoline core directs bromine to C7. Steric hindrance from the C2 methyl group further limits reactivity at adjacent positions.
  • Nucleophilic Additions : At C3, the ester group activates the ring for nucleophilic attack, enabling derivatization (e.g., amidation or hydrolysis) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Analog Synthesis : Replace the bromine or ester group with halogens, amines, or heterocycles.
  • Biological Assays : Test analogs against target enzymes (e.g., bacterial topoisomerases for antimicrobial activity) and correlate substituent effects with IC50_{50} values.
  • QSAR Modeling : Use Hammett constants or molecular docking to predict bioactivity .

Q. What advanced separation technologies improve the scalability of this compound synthesis?

  • Membrane Separation : Employ nanofiltration membranes to isolate intermediates based on molecular weight cut-offs (~300–500 Da).
  • Continuous Flow Reactors : Enhance mixing and heat transfer for bromination steps, reducing side-product formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 8-bromo-2-methylquinoline-3-carboxylate
Reactant of Route 2
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ethyl 8-bromo-2-methylquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.